

Biotin-PEG36-acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Biotin-PEG36-acid**

Cat. No.: **B8114255**

[Get Quote](#)

An in-depth examination of the physicochemical properties and applications of **Biotin-PEG36-acid**, a heterobifunctional linker pivotal in the advancement of targeted protein degradation.

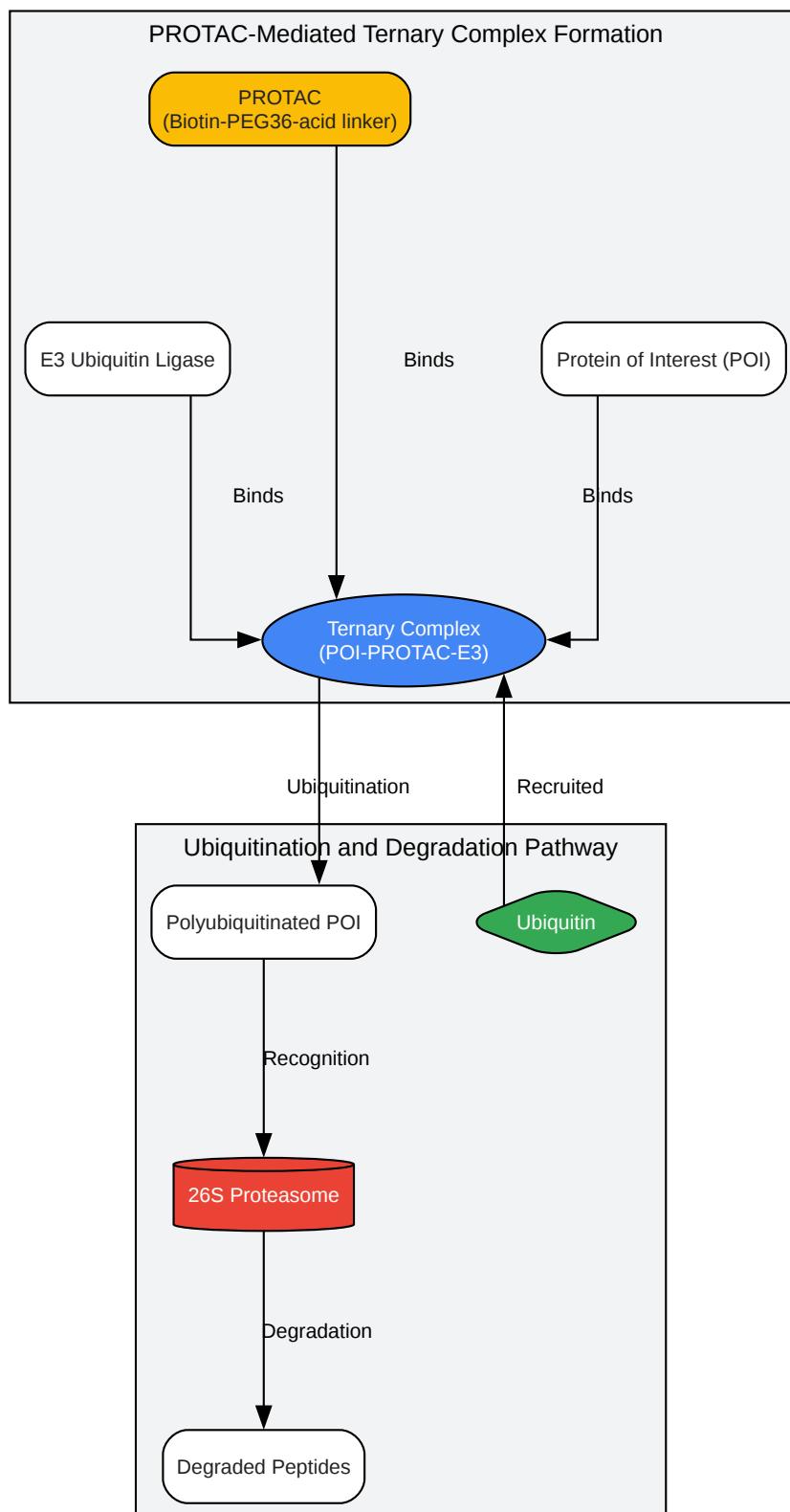
Biotin-PEG36-acid is a high molecular weight, heterobifunctional linker molecule that has garnered significant interest in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, combining a biotin moiety, a long-chain polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the synthesis of complex bioconjugates. This guide provides a detailed overview of its core properties, applications, and the mechanistic framework in which it operates.

Core Physicochemical and Quantitative Data

The defining characteristics of **Biotin-PEG36-acid** are summarized in the table below, providing a clear reference for researchers and scientists.

Property	Value	Source(s)
Molecular Weight	1901.3 g/mol	[1] [2] [3] [4]
Molecular Formula	C85H165N3O40S	[2]
Purity	>95% - 98%	
CAS Number	948595-11-7	
Solubility	Water, DMSO	
Storage Condition	-20°C	

Role in PROTAC Synthesis and Targeted Protein Degradation


Biotin-PEG36-acid is prominently utilized as a PEG-based linker in the synthesis of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins, offering a powerful alternative to traditional small-molecule inhibitors.

The structure of **Biotin-PEG36-acid** is ideally suited for this purpose:

- **Biotin Moiety:** The biotin group provides a high-affinity binding handle for streptavidin or avidin, which can be used for purification, immobilization, or detection of the resulting conjugate.
- **Carboxylic Acid Group:** The terminal carboxylic acid serves as a reactive handle for conjugation to other molecules, typically through the formation of an amide bond with a primary amine on a target-binding ligand or an E3 ligase-recruiting ligand.
- **PEG36 Spacer:** The long, hydrophilic polyethylene glycol chain, consisting of 36 repeating ethylene glycol units, imparts several advantageous properties. It enhances the aqueous solubility of the final PROTAC molecule, which is often a challenge with complex, multi-component drug candidates. The extended length of the PEG chain also provides flexibility and spatial separation between the two ends of the PROTAC, which is crucial for enabling the simultaneous binding of the target protein and an E3 ubiquitin ligase.

The general mechanism of action for a PROTAC is a well-elucidated process that leads to the degradation of a protein of interest (POI). This process is initiated by the PROTAC molecule bringing the POI into close proximity with an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. Once the POI is polyubiquitinated, it is recognized by the proteasome, which then degrades the tagged protein.

Below is a diagram illustrating the general workflow of PROTAC-mediated protein degradation.

[Click to download full resolution via product page](#)

PROTAC Mechanism of Action Workflow

Experimental Protocols: A General Framework

While specific, detailed experimental protocols for the synthesis of a particular PROTAC using **Biotin-PEG36-acid** are proprietary or found within specific research publications, a general methodology can be outlined. The synthesis typically involves standard bioconjugation techniques.

General Protocol for Amide Bond Formation:

- Activation of Carboxylic Acid: The terminal carboxylic acid of **Biotin-PEG36-acid** is activated to form a more reactive intermediate. This is commonly achieved using carbodiimide chemistry, such as with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in an appropriate anhydrous organic solvent (e.g., dimethylformamide or dimethyl sulfoxide).
- Conjugation to an Amine-Containing Molecule: The activated **Biotin-PEG36-acid** is then reacted with a molecule containing a primary amine. This could be the ligand that binds to the target protein or the ligand that recruits the E3 ligase. The reaction mixture is typically stirred at room temperature for several hours to overnight.
- Purification: The resulting conjugate is purified from unreacted starting materials and byproducts. This is often accomplished using chromatographic techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The final product is characterized to confirm its identity and purity. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are commonly employed.

This process would be repeated to attach the second ligand to the other end of the linker, if the linker was first conjugated to one of the ligands. Alternatively, a step-wise synthesis approach may be employed.

Concluding Remarks

Biotin-PEG36-acid represents a critical tool for researchers in drug discovery and chemical biology. Its well-defined chemical structure and advantageous physicochemical properties, particularly its length and hydrophilicity, make it an excellent choice for the construction of

PROTACs and other complex bioconjugates. The ability to rationally design molecules that can co-opt the cell's natural protein disposal machinery opens up new avenues for targeting proteins that have historically been considered "undruggable." As research into targeted protein degradation continues to expand, the utility of versatile linkers like **Biotin-PEG36-acid** will undoubtedly grow in importance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biotin-PEG36-acid - Creative Biolabs [creative-biolabs.com]
- 2. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Biotin-PEG36-acid, 948595-11-7 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Biotin-PEG36-acid: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8114255#biotin-peg36-acid-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com